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Compound Name: Tecovirimat monohydrate

Cat. No.: B611274 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tecovirimat is an antiviral drug that inhibits the activity of the orthopoxvirus VP37 protein, which

is essential for the production of the enveloped virus form necessary for cell-to-cell spread. This

document provides a comprehensive overview of the pharmacokinetics and metabolism of

tecovirimat monohydrate, compiled from publicly available data.

Pharmacokinetics
The pharmacokinetic profile of tecovirimat has been characterized in healthy adult subjects

following both oral and intravenous administration. Key pharmacokinetic parameters are

summarized in the tables below.

Table 1: Single-Dose Pharmacokinetics of Oral
Tecovirimat in Healthy Adults
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Parameter 200 mg (Fasted) 600 mg (Fasted) 600 mg (Fed)

Cmax (ng/mL) 1,120 2,106 2,159

AUCinf (ng·h/mL) 10,627 20,879 28,791

Tmax (h) 4.0 6.0 4.0

t1/2 (h) 20.3 21.0 19.0

Data are presented as geometric mean values. Cmax: Maximum plasma concentration;

AUCinf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time

to reach Cmax; t1/2: Elimination half-life. Fed state indicates administration with a moderate-fat

meal.

Table 2: Steady-State Pharmacokinetics of Oral and
Intravenous Tecovirimat in Healthy Adults

Administration
Route

Dose Cmax (ng/mL)
AUC0-24hr
(ng·h/mL)

Oral
600 mg every 12

hours
2,159 29,816

Intravenous
200 mg every 12

hours
2,630 39,405

Data are presented as mean values at steady-state. Cmax: Maximum plasma concentration;

AUC0-24hr: Area under the plasma concentration-time curve over a 24-hour dosing interval.

Table 3: Physicochemical and Pharmacokinetic
Properties of Tecovirimat
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Property Value

Bioavailability (Oral)
48% (fasted), increased by 39% with a

moderate-fat meal[1]

Protein Binding 77-82%

Volume of Distribution (Vd) 1030 L (Oral, 600 mg), 383 L (IV, 200 mg)[2][3]

Clearance (CL) 31 L/h (Oral, 600 mg), 13 L/h (IV, 200 mg)[2][3]

Blood-to-Plasma Ratio 0.62 - 0.90[2]

Experimental Protocols
Detailed experimental protocols from pivotal clinical trials are not fully publicly available.

However, based on published literature and clinical trial summaries, the following

methodologies are representative of the studies conducted to elucidate the pharmacokinetics

of tecovirimat.

Oral Administration Study (Representative Protocol)
A typical study to assess the pharmacokinetics of orally administered tecovirimat would follow a

design similar to the following:

Study Design: An open-label, single- or multiple-dose study in healthy adult volunteers. For

food-effect studies, a randomized crossover design is employed where subjects receive the

drug under both fasted and fed conditions.

Dosing: Subjects receive a single oral dose of tecovirimat (e.g., 600 mg) or multiple doses to

achieve steady-state (e.g., 600 mg every 12 hours for 14 days). For fed conditions, the dose

is administered after a standardized moderate-fat meal (e.g., approximately 600 kcal, 25 g

fat).

Sample Collection: Serial blood samples are collected from a peripheral vein at predefined

time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12,

24, 48, and 72 hours post-dose for a single-dose study). Plasma is separated by

centrifugation and stored at -20°C or below until analysis.
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Analytical Method: Plasma concentrations of tecovirimat and its metabolites are determined

using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Intravenous Administration Study (Representative
Protocol)
For intravenous administration, the protocol would be adapted as follows:

Study Design: An open-label, single- or multiple-dose study in healthy adult volunteers.

Dosing: Tecovirimat is administered as an intravenous infusion over a specified period (e.g.,

200 mg infused over 6 hours).

Sample Collection: Blood sampling follows a similar schedule as the oral studies, with

frequent sampling during and after the infusion period to characterize the distribution and

elimination phases accurately.

Mass Balance Study (SIGA-246-009)
Objective: To determine the absorption, metabolism, and excretion of tecovirimat.

Methodology: A single oral dose of [14C]-labeled tecovirimat was administered to healthy

male subjects. Urine, feces, and blood were collected at regular intervals and analyzed for

total radioactivity and the profile of tecovirimat and its metabolites.

Bioanalytical Method: LC-MS/MS
Sample Preparation: Protein precipitation is a common method for extracting tecovirimat

from plasma. An organic solvent (e.g., methanol or acetonitrile) is added to the plasma

sample to precipitate proteins. After centrifugation, the supernatant is collected for analysis.

Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) is used

to separate tecovirimat and its metabolites from endogenous plasma components. A C18

column is typically employed with a gradient mobile phase consisting of an aqueous

component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring

(MRM) mode is used for detection and quantification. Specific precursor-to-product ion
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transitions are monitored for tecovirimat and its metabolites to ensure selectivity and

sensitivity.

Metabolism
Tecovirimat is eliminated from the body through multiple pathways, with metabolism playing a

significant role.

Metabolic Pathways
The primary routes of tecovirimat metabolism are:

Hydrolysis: The amide bond in tecovirimat is susceptible to hydrolysis, leading to the

formation of metabolites.

Glucuronidation: Tecovirimat and its metabolites can be conjugated with glucuronic acid, a

process mediated by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1 and

UGT1A4. This conjugation increases the water solubility of the compounds, facilitating their

renal excretion.

Major Metabolites
Three major, pharmacologically inactive metabolites have been identified:

M4: N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-en-4-yl}amine

M5: 3,5-dioxo-4-aminotetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-ene

TFMBA: 4-(trifluoromethyl)benzoic acid

Following a single oral dose of radiolabeled tecovirimat, approximately 73% of the dose was

recovered in urine, primarily as glucuronidated metabolites, and 23% was recovered in feces,

mostly as the unchanged parent drug. In urine, the primary tecovirimat glucuronide conjugate

and the M4 glucuronide conjugate were the most abundant components.

Visualizations
Metabolism of Tecovirimat
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Caption: Metabolic pathways of tecovirimat.

Experimental Workflow for Oral Pharmacokinetic Study
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Study Start
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Caption: A typical experimental workflow for an oral pharmacokinetic study.

Drug Interactions
Tecovirimat is a weak inducer of cytochrome P450 (CYP) 3A4 and a weak inhibitor of CYP2C8

and CYP2C19. Co-administration with drugs that are sensitive substrates of these enzymes

may result in altered exposures and potential changes in efficacy or safety.
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Conclusion
Tecovirimat exhibits predictable pharmacokinetic properties with oral and intravenous

administration. It is readily absorbed, moderately bound to plasma proteins, and extensively

metabolized through hydrolysis and glucuronidation. The well-characterized pharmacokinetic

and metabolic profile of tecovirimat is essential for informing appropriate dosing regimens and

understanding potential drug-drug interactions, thereby supporting its safe and effective use in

the target patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human
Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]

2. go.drugbank.com [go.drugbank.com]

3. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Tecovirimat Monohydrate: A Technical Guide to its
Pharmacokinetics and Metabolism]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611274#tecovirimat-monohydrate-pharmacokinetics-
and-metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b611274?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9765296/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9765296/
https://go.drugbank.com/drugs/DB12020
https://www.mdpi.com/1999-4915/14/9/1870
https://www.benchchem.com/product/b611274#tecovirimat-monohydrate-pharmacokinetics-and-metabolism
https://www.benchchem.com/product/b611274#tecovirimat-monohydrate-pharmacokinetics-and-metabolism
https://www.benchchem.com/product/b611274#tecovirimat-monohydrate-pharmacokinetics-and-metabolism
https://www.benchchem.com/product/b611274#tecovirimat-monohydrate-pharmacokinetics-and-metabolism
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b611274?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

